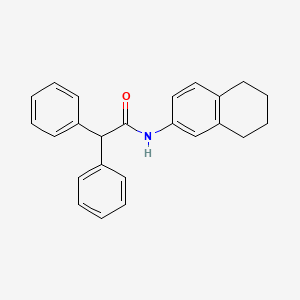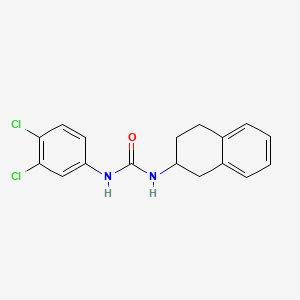![molecular formula C10H13Br3O B4327620 2,4-dibromo-7-(bromomethyl)bicyclo[3.3.1]nonan-3-one](/img/structure/B4327620.png)
2,4-dibromo-7-(bromomethyl)bicyclo[3.3.1]nonan-3-one
Vue d'ensemble
Description
2,4-dibromo-7-(bromomethyl)bicyclo[3.3.1]nonan-3-one, commonly known as dibromocarbene, is a chemical compound that has been widely used in scientific research. It is a highly reactive intermediate that is generated in situ and has been used in a variety of chemical reactions. In
Mécanisme D'action
Dibromocarbene is a highly reactive intermediate that reacts with a variety of functional groups. It is a powerful electrophile that can undergo addition reactions with alkenes, alkynes, and other nucleophiles. Dibromocarbene can also undergo cyclopropanation reactions with alkenes. The reaction mechanism involves the formation of a carbene intermediate, which then reacts with the substrate to form the desired product.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of dibromocarbene. However, it is known to be highly toxic and can cause severe irritation to the skin and eyes. It is also a potent mutagen and should be handled with extreme care.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using dibromocarbene in lab experiments include its high reactivity and versatility. It can be used in a variety of chemical reactions and can be generated in situ, making it a convenient reagent. However, dibromocarbene is highly toxic and should be handled with extreme care. It is also highly reactive and can be difficult to control in certain reactions.
Orientations Futures
There are several future directions for the use of dibromocarbene in scientific research. One potential area is in the development of new synthetic methodologies. Dibromocarbene could be used in the synthesis of new materials and in the development of new drugs. Another potential area is in the study of the mechanism of action of dibromocarbene. Further research could shed light on the reactivity and versatility of this important chemical intermediate.
Conclusion
In conclusion, dibromocarbene is a highly reactive intermediate that has been widely used in scientific research. It has been used in a variety of chemical reactions and has been used in the synthesis of a variety of organic compounds. Dibromocarbene is highly toxic and should be handled with extreme care. However, its high reactivity and versatility make it a valuable reagent in scientific research. There are several future directions for the use of dibromocarbene in scientific research, including the development of new synthetic methodologies and the study of its mechanism of action.
Applications De Recherche Scientifique
Dibromocarbene has been used in a variety of chemical reactions. It has been used as a reagent for the synthesis of a variety of organic compounds, including cyclopropanes, cyclobutanes, and cyclopentanes. It has also been used in the synthesis of natural products, such as steroids and terpenes. Dibromocarbene has been used in the development of new synthetic methodologies and has been used in the synthesis of new materials.
Propriétés
IUPAC Name |
2,4-dibromo-7-(bromomethyl)bicyclo[3.3.1]nonan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br3O/c11-4-5-1-6-3-7(2-5)9(13)10(14)8(6)12/h5-9H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGHUSUWVGGZII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2CC1C(C(=O)C2Br)Br)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-7-(bromomethyl)bicyclo[3.3.1]nonan-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-fluoro-2-methylphenyl)-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide](/img/structure/B4327547.png)
![N-cyclopentyl-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide](/img/structure/B4327549.png)
![ethyl {4-[(diphenylacetyl)amino]-2-methoxyphenyl}carbamate](/img/structure/B4327554.png)

![3-bromo-N-[4-(pyridin-4-ylmethyl)phenyl]adamantane-1-carboxamide](/img/structure/B4327587.png)
![methyl 4-methoxy-3-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate](/img/structure/B4327593.png)
![2-[(1-adamantylcarbonyl)amino]-2-methylpropyl (4-tert-butylphenyl)carbamate](/img/structure/B4327600.png)

![N-(3,4-dichlorophenyl)-N'-[2-(2-ethoxyphenoxy)ethyl]urea](/img/structure/B4327609.png)

![1,1'-[propane-1,3-diylbis(oxy)]bis(2-methoxy-4-nitrobenzene)](/img/structure/B4327634.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-1-(3-chlorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B4327635.png)
![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4327643.png)
![N-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B4327649.png)